2-cyano-N-phenyl-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide
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Overview
Description
2-cyano-N-phenyl-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a propan-2-yloxy group
Preparation Methods
The synthesis of 2-cyano-N-phenyl-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-(propan-2-yloxy)benzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate is then reacted with N-phenylacetamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-cyano-N-phenyl-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or phenyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-cyano-N-phenyl-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-cyano-N-phenyl-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The phenyl and propan-2-yloxy groups can interact with hydrophobic regions of proteins, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-cyano-N-phenyl-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide include:
2-cyano-N-[3-(propan-2-yl)phenyl]acetamide: This compound has a similar structure but with different substituents, leading to different chemical and biological properties.
2-cyano-N-(2-phenylethyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide: This compound has an additional phenylethyl group, which can affect its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-2-cyano-N-phenyl-3-(2-propan-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14(2)23-18-11-7-6-8-15(18)12-16(13-20)19(22)21-17-9-4-3-5-10-17/h3-12,14H,1-2H3,(H,21,22)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMNCXVTMUPQSE-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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